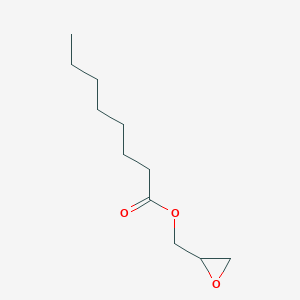

Glycidyl caprylate

描述

Structure

3D Structure

属性

IUPAC Name |

oxiran-2-ylmethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-11(12)14-9-10-8-13-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCFYINOYWDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558910 | |

| Record name | (Oxiran-2-yl)methyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24412-91-7 | |

| Record name | (Oxiran-2-yl)methyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Glycidyl Caprylate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for glycidyl (B131873) caprylate (glycidyl octanoate), a versatile molecule with applications in various research and development fields, including drug formulation and polymer chemistry. The document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable method for specific research needs.

Introduction

Glycidyl caprylate is an ester combining the functionalities of a terminal epoxide (glycidyl group) and a medium-chain fatty acid (caprylic acid). This bifunctional nature makes it a valuable building block in chemical synthesis. The epoxide ring is susceptible to ring-opening reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups. The caprylate tail imparts lipophilicity, which can be advantageous in modifying the solubility and delivery characteristics of parent molecules, particularly in pharmaceutical applications.

The synthesis of this compound primarily revolves around the reaction of a caprylic acid derivative with an oxirane precursor, most commonly epichlorohydrin (B41342). The choice of synthetic route often depends on factors such as desired yield and purity, scalability, and the availability of reagents and equipment. This guide will focus on two prevalent methods: Direct Esterification and Phase-Transfer Catalysis.

Core Synthesis Methodologies

Direct Esterification of Caprylic Acid with Epichlorohydrin

This method involves the direct reaction of caprylic acid with epichlorohydrin, typically in the presence of a catalyst. The reaction proceeds in two conceptual steps: the addition of the carboxylic acid to the epoxide ring of epichlorohydrin to form a chlorohydrin ester intermediate, followed by a base-induced dehydrochlorination to form the final glycidyl ester.

Various catalysts can be employed to facilitate the initial addition reaction, including tertiary amines, quaternary ammonium (B1175870) salts, and chromium salts. The subsequent ring-closure is typically achieved by the addition of a stoichiometric amount of a base, such as an alkali metal hydroxide (B78521).

dot

Caption: General reaction pathway for the synthesis of this compound.

This protocol is adapted from established procedures for the synthesis of glycidyl esters.

Materials:

-

Caprylic acid (1.0 mol)

-

Epichlorohydrin (1.5 - 3.0 mol, used in excess)

-

Tetrabutylammonium (B224687) bromide (TBAB) (0.01 - 0.05 mol)

-

Sodium hydroxide (NaOH) (1.0 - 1.1 mol), as a 50% aqueous solution

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., toluene, optional)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Heating mantle with temperature control.

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Procedure:

-

Reaction Setup: To the three-necked flask, add caprylic acid, epichlorohydrin, and tetrabutylammonium bromide. If using a solvent, add it at this stage.

-

Formation of Chlorohydrin Intermediate: Heat the mixture to 80-100°C with vigorous stirring. Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture.

-

Dehydrochlorination (Ring Closure): Cool the reaction mixture to 30-40°C. Slowly add the 50% sodium hydroxide solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 50°C.

-

Reaction Completion: After the addition of NaOH is complete, continue stirring for an additional 1-2 hours at 40-50°C.

-

Work-up:

-

Cool the mixture to room temperature and add water to dissolve the precipitated sodium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the excess epichlorohydrin and solvent (if used) under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

-

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a highly effective method for the synthesis of glycidyl esters, particularly when starting from the salt of the carboxylic acid. In this approach, the carboxylate salt (e.g., sodium caprylate), which is typically insoluble in the organic phase (epichlorohydrin), is transported into the organic phase by a phase-transfer catalyst, usually a quaternary ammonium or phosphonium (B103445) salt. This allows the reaction to proceed at a much faster rate and often under milder conditions than direct esterification.

dot

Glycidyl Caprylate: A Technical Examination of Its Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl (B131873) caprylate, a monoglyceride of caprylic acid, is a multifunctional compound utilized primarily in the cosmetics and personal care industries. While its applications as an emollient, emulsifier, and preservative are well-documented, a comprehensive understanding of its specific molecular mechanisms of action within biological systems is an area of ongoing investigation. This technical guide synthesizes the available scientific information regarding the biological activities of glycidyl caprylate, with a focus on its antimicrobial properties and its role as a potential skin absorption enhancer. Due to a notable scarcity of in-depth mechanistic studies and quantitative data directly pertaining to this compound, this document also draws upon findings from structurally related compounds, such as other medium-chain monoglycerides (B3428702) and glycidyl esters, to provide a broader context for its potential biological interactions. This guide aims to furnish researchers and drug development professionals with a foundational understanding of this compound's bioactivity, while also highlighting critical knowledge gaps that warrant further investigation.

Introduction

This compound is the ester of glycerin and caprylic acid.[1][2] It is a versatile ingredient in cosmetic formulations, valued for its ability to condition the skin, act as a co-emulsifier, and contribute to the preservation of products.[1][3][4] Its favorable safety profile and efficacy at low concentrations have made it a popular choice in a variety of skincare, haircare, and cosmetic products.[1] Beyond its formulation benefits, the biological activities of this compound, particularly its antimicrobial effects, are of significant interest. This guide delves into the current understanding of how this compound interacts with biological systems.

Physicochemical Properties

This compound is a soft, whitish paste at room temperature that becomes fluid at approximately 24-30°C.[4] It is synthesized through the esterification of glycerin with caprylic acid.[1] Its amphiphilic nature, possessing both hydrophilic (glycerol) and lipophilic (caprylic acid) moieties, underpins its function as an emulsifier and its ability to interact with biological membranes.

Mechanism of Action in Biological Systems

The primary biological effect of this compound described in the literature is its antimicrobial activity. The precise molecular targets and signaling pathways are not well-elucidated for this compound itself; however, the mechanism can be inferred from studies on medium-chain fatty acids and their monoglycerides.

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity, with a pronounced effect against bacteria and, to a lesser extent, fungi.[5] It is particularly effective against the Gram-positive bacterium Propionibacterium acnes, making it a valuable ingredient in anti-acne formulations.[4] The antimicrobial efficacy of this compound is reported to be enhanced in acidic conditions.[5]

The proposed mechanism for the antimicrobial action of monoglycerides like this compound involves the disruption of microbial cell membranes. The lipophilic fatty acid tail is thought to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

References

Glycidyl Caprylate: A Technical Guide to its Application as a Chemical Intermediate and Potential as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of glycidyl (B131873) caprylate, a versatile chemical compound with significant applications as a synthetic intermediate. While its direct use as a chemical probe for activity-based protein profiling (ABPP) is not yet established in the scientific literature, its inherent reactivity offers a conceptual framework for such applications. This document will detail its role in synthesis, provide experimental protocols, and present quantitative data for key reactions.

Glycidyl Caprylate as a Chemical Intermediate

This compound, the ester of caprylic acid and glycidol, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an ester group and a reactive epoxide ring, allows for a variety of chemical transformations. The epoxide moiety is susceptible to nucleophilic attack, leading to ring-opening and the formation of diverse functionalized molecules.

Synthesis of β-Amino Alcohols

The reaction of this compound with primary or secondary amines yields β-amino alcohols, a structural motif present in many biologically active compounds and pharmaceutical drugs. This reaction typically proceeds via an SN2 mechanism, with the amine attacking the sterically less hindered terminal carbon of the epoxide.

Synthesis of β-Hydroxy Thioethers

Similarly, the ring-opening of the epoxide with thiols provides β-hydroxy thioethers. This reaction is often catalyzed by a base, which deprotonates the thiol to the more nucleophilic thiolate anion. These products can serve as intermediates in the synthesis of various fine chemicals.

Use in Polymer and Materials Science

Glycidyl esters, such as the closely related glycidyl methacrylate (B99206) (GMA), are utilized as monomers in the synthesis of functional polymers. The pendant epoxy groups on the resulting polymer backbone can be further modified through reactions with various nucleophiles, allowing for the creation of materials with tailored properties for applications in coatings, adhesives, and biomedical devices. While less common than GMA, this compound can be employed in a similar fashion to introduce lipophilic side chains into a polymer.

Quantitative Data for Key Reactions

The following table summarizes representative quantitative data for the ring-opening reactions of glycidyl esters with various nucleophiles. The data is compiled from studies on analogous glycidyl derivatives due to the limited availability of specific data for this compound.

| Nucleophile | Substrate | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |

| Aniline | Epichlorohydrin | Lipozyme TL IM / Methanol | 35 | 0.33 | 85.2 | 1-chloro-3-(phenylamino)propan-2-ol |

| Various Amines | Epoxides | Indium tribromide | RT | 1-3 | 80-95 | β-amino alcohols |

| Aromatic Amines | Epoxides | Water | 70 | 5 | 87 | β-hydroxy sulfides |

| Various Thiols | Epoxides | Water | 70 | 5 | 87 | β-hydroxy sulfides |

| Phenylacetylene | O-acyl hydroxylamine | Iridium catalyst / DMSO | RT | - | 46-91 | 3-alkenyl-1-amino-2-ols |

| Styrene | O-acyl hydroxylamine | Iridium catalyst / DMSO | RT | - | 41-90 | 4-oxo-1-amino-2-ol derivatives |

Experimental Protocols

General Protocol for the Synthesis of β-Amino Alcohols from a Glycidyl Ester

This protocol is a representative procedure based on the known reactivity of glycidyl esters with amines.

Materials:

-

This compound (1 equivalent)

-

Amine (e.g., benzylamine, 1.1 equivalents)

-

Solvent (e.g., ethanol (B145695) or a water/DMF mixture)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound and the chosen solvent.

-

Begin stirring the solution at room temperature.

-

Slowly add the amine to the reaction mixture.

-

The reaction can be monitored by TLC to track the consumption of the starting materials.

-

If the reaction is slow at room temperature, it can be gently heated to 60-80 °C under reflux.

-

Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography to yield the desired β-amino alcohol.

General Protocol for the Synthesis of β-Hydroxy Thioethers from a Glycidyl Ester

This protocol is a representative procedure for the ring-opening of a glycidyl ester with a thiol.

Materials:

-

This compound (1 equivalent)

-

Thiol (e.g., thiophenol, 1.1 equivalents)

-

Base catalyst (e.g., triethylamine, 0.1 equivalents)

-

Solvent (e.g., water or methanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the this compound and thiol in the solvent.

-

Add the base catalyst to the mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography.

This compound as a Potential Chemical Probe

While there is no direct literature evidence for the use of this compound as a chemical probe, its electrophilic epoxide ring makes it a conceptually suitable candidate for activity-based protein profiling (ABPP). ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes, allowing for their identification and functional characterization in complex biological systems.

The epoxide group can act as a "warhead" to react with nucleophilic amino acid residues (e.g., cysteine, serine, lysine, or histidine) in the active sites of various enzymes. A hypothetical this compound-based probe could be designed to include a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) for detection and enrichment of target proteins.

Below are diagrams illustrating the conceptual framework for the use of a glycidyl-based probe in ABPP and its established role as a synthetic intermediate.

The Role of Glycidyl Caprylate in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) caprylate, a chiral epoxide bearing a C8 ester chain, is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the introduction of a specific stereocenter. Its bifunctional nature, comprising a reactive epoxide ring and a lipophilic ester tail, allows for its application in the synthesis of complex molecules with tailored properties. This technical guide provides a comprehensive overview of the core organic synthesis reactions involving glycidyl caprylate, with a focus on its role as a chiral synthon. It is crucial to distinguish this compound from glyceryl caprylate (a monoglyceride), as the former possesses a terminal epoxide ring that is central to its synthetic utility, while the latter is an ester of glycerol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will leverage well-established principles of epoxide chemistry and data from analogous glycidyl ethers to elucidate its reaction mechanisms and applications.

Core Reactivity: The Epoxide Ring-Opening Reaction

The synthetic utility of this compound is dominated by the reactivity of its terminal epoxide ring. This strained three-membered ether is susceptible to nucleophilic attack, leading to ring-opening and the formation of a 1,2-difunctionalized product. The reaction can proceed via either an SN1 or SN2-type mechanism, largely dependent on the reaction conditions and the nature of the nucleophile.

Under neutral or basic conditions, the SN2 mechanism is favored, where the nucleophile attacks the less sterically hindered terminal carbon of the epoxide. Acidic conditions, on the other hand, can promote an SN1-like mechanism by protonating the epoxide oxygen, leading to a greater degree of positive charge development on the more substituted secondary carbon.

Key Nucleophilic Ring-Opening Reactions

The versatility of this compound stems from its ability to react with a wide array of nucleophiles. The following sections detail the most synthetically relevant of these transformations.

1. Reaction with Amine Nucleophiles: Synthesis of β-Amino Alcohols

The reaction of this compound with primary or secondary amines is a cornerstone of its application, leading to the formation of β-amino alcohols. This structural motif is prevalent in a vast number of biologically active compounds, most notably in the class of drugs known as β-blockers.[1] The reaction typically proceeds via an SN2 pathway, with the amine attacking the terminal carbon of the epoxide.[2]

Generalized Experimental Protocol: Ring-Opening of this compound with an Amine

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar solvent such as ethanol, isopropanol, or acetonitrile.

-

Addition of Nucleophile: Add the primary or secondary amine (1.0-1.2 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from ambient to the reflux temperature of the chosen solvent. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using an appropriate technique, such as column chromatography on silica (B1680970) gel or crystallization, to yield the desired β-amino alcohol.

2. Reaction with Phenol (B47542) Nucleophiles: Synthesis of Aryl Glycidyl Ethers and Derivatives

Phenols, in the presence of a base, form phenoxide ions which are excellent nucleophiles for epoxide ring-opening. The reaction of this compound with a phenol results in the formation of a 1-aryloxy-3-(capryloyloxy)propan-2-ol. This reaction is fundamental in the synthesis of many β-blockers, where a substituted phenol is reacted with an epoxide.[1]

Generalized Experimental Protocol: Ring-Opening of this compound with a Phenol

-

Reactant Preparation: To a solution of the desired phenol (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or acetone), add a base such as sodium hydride, potassium carbonate, or sodium hydroxide (B78521) (1.1 equivalents) to generate the phenoxide in situ.

-

Addition of Epoxide: Add this compound (1 equivalent) to the reaction mixture.

-

Reaction Conditions: The mixture is stirred, often with heating (e.g., 50-80 °C), to facilitate the reaction. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added to quench any remaining base. The product is typically extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Application in the Synthesis of Chiral β-Blockers

A significant application of chiral glycidyl ethers, and by extension this compound, is in the enantioselective synthesis of β-adrenergic blocking agents (β-blockers).[1][3][4] Many of these pharmaceuticals are chiral, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or contribute to side effects. The use of an enantiomerically pure glycidyl synthon allows for the direct synthesis of the desired enantiomer of the final drug molecule, avoiding the need for costly chiral resolution steps.

The general synthetic route to many β-blockers involves two key steps:

-

Formation of a Glycidyl Ether: A substituted phenol is reacted with an epoxide-containing molecule (such as a chiral glycidyl tosylate or nosylate, often derived from a chiral glycidol) in the presence of a base.

-

Ring-Opening with an Amine: The resulting glycidyl ether is then reacted with an appropriate amine (e.g., isopropylamine, tert-butylamine) to yield the final β-amino alcohol product.

The use of (R)- or (S)-glycidyl caprylate in the second step would allow for the stereocontrolled introduction of the hydroxyl and amino groups.

Quantitative Data Summary

| Nucleophile | Glycidyl Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Epichlorohydrin | Lipozyme TL IM, Methanol, 35°C, 20 min (flow) | 1-(phenylamino)-3-chloropropan-2-ol | 85.2 | [5] |

| Isopropylamine | 1-[4-(2-hydroxyethyl)phenoxy]2,3-epoxypropane | - | Betaxolol intermediate | - | [3] |

| 4-Hydroxyphenethanol | Epichlorohydrin | Base | 1-[4-(2-hydroxyethyl)phenoxy]2,3-epoxypropane | - | [3] |

Visualizing Reaction Pathways and Workflows

To further elucidate the role of this compound in organic synthesis, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: General SN2 Ring-Opening of this compound.

References

- 1. jmedchem.com [jmedchem.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Glycidyl Caprylate: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Glycidyl (B131873) caprylate in common laboratory solvents. Due to the limited availability of precise quantitative data for Glycidyl caprylate, this guide synthesizes information from closely related compounds, general principles of epoxide and ester chemistry, and established analytical methodologies.

Core Concepts: Structure and Reactivity

This compound (CAS 24412-91-7), also known as 2,3-Epoxypropyl octanoate (B1194180), is an ester characterized by the presence of a reactive epoxide ring. This functional group is the primary determinant of its chemical reactivity and, consequently, its stability. The long hydrocarbon chain of the caprylate group imparts a significant nonpolar character to the molecule, influencing its solubility.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar epoxide group can engage in hydrogen bonding, but the long nonpolar alkyl chain limits miscibility with highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Good | These solvents can solvate the polar epoxide group without the risk of ring-opening reactions that can occur with protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Good | The long alkyl chain of the caprylate group ensures good solubility in nonpolar organic solvents. |

Stability Characteristics

The stability of this compound is primarily dictated by the reactivity of its epoxide ring, which is susceptible to ring-opening reactions under various conditions.

Table 2: Stability of this compound under Various Conditions

| Condition | Effect on Stability | Degradation Pathway |

| Acidic Conditions | Unstable | Acid-catalyzed ring-opening by nucleophiles (e.g., water, alcohols) to form diols or ether-alcohols. |

| Basic Conditions | Unstable | Base-catalyzed ring-opening by nucleophiles. |

| Aqueous Solutions | Potentially Unstable | Hydrolysis of the epoxide ring to form a diol. The rate is dependent on pH and temperature. |

| Protic Solvents (e.g., Alcohols) | Potentially Unstable | Solvolysis can occur, where the solvent molecule acts as a nucleophile to open the epoxide ring. |

| Elevated Temperature | Unstable | Increased temperature accelerates degradation reactions, particularly in the presence of catalysts (acids, bases) or nucleophiles. |

| Light | Generally Stable | No significant degradation pathway initiated by light is commonly reported for simple epoxides, but photostability studies are recommended for specific applications. |

Due to the reactive nature of the epoxide group, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere, and to use anhydrous solvents when preparing solutions for long-term storage.[1] For analytical purposes, it is best practice to store solutions at low temperatures (e.g., -20°C or -80°C) and to prepare fresh working solutions for each experiment.[1]

Experimental Protocols

Protocol 1: Determination of Qualitative and Quantitative Solubility

This protocol outlines a general method for determining the solubility of a compound like this compound.

1. Materials:

-

This compound

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

2. Procedure:

-

Qualitative Assessment:

-

To a series of vials, add approximately 1-2 mg of this compound.

-

Add 1 mL of each test solvent to the respective vials.

-

Vortex the vials for 1-2 minutes.

-

Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (Equilibrium Solubility Method):

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or g/L.

-

Protocol 2: Assessment of Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in a given solvent over time.

1. Materials:

-

This compound

-

High-purity, anhydrous solvents

-

Vials with screw caps

-

Constant temperature chamber or water bath

-

HPLC system with a stability-indicating method (a method capable of separating the intact drug from its degradation products)

2. Procedure:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).[1]

-

Aliquot the stock solution into multiple vials.[1]

-

Store the vials under controlled conditions (e.g., specified temperature and light exposure).

-

At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, 1 week), withdraw a sample from one of the vials.

-

Analyze the sample immediately by HPLC to determine the concentration of the remaining this compound.

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizing Experimental Workflow

The following diagram illustrates a logical workflow for the assessment of solubility and stability of a chemical compound.

Caption: Workflow for Solubility and Stability Testing.

References

Technical Guide: Derivatization of Glycidyl Caprylate for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the derivatization strategies employed for the quantitative and qualitative analysis of Glycidyl (B131873) caprylate, a representative of the broader class of glycidyl esters (GEs). GEs are recognized as process-induced contaminants in refined edible oils and fat-based food products, with their hydrolysis product, glycidol (B123203), being classified as a potential human carcinogen.[1][2] The analytical determination of these compounds is critical for food safety and quality control.

The primary analytical challenges associated with GEs like Glycidyl caprylate are their low volatility and presence within complex lipid matrices, which often necessitates derivatization to enhance their suitability for common chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

Overview of Analytical Approaches

The analysis of glycidyl esters can be broadly categorized into two main strategies: direct and indirect methods.[1]

-

Direct Analysis: This approach involves the analysis of the intact glycidyl ester molecule, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] These methods offer the advantage of simpler sample preparation but may require numerous specific standards for accurate quantification of different esters.[1][5][6]

-

Indirect Analysis: This is the more common approach involving derivatization. It relies on the chemical transformation of the glycidyl esters into a single, common analyte (glycidol), which is then derivatized to improve its volatility and thermal stability for GC-MS analysis.[1][7] Official methods from organizations like the American Oil Chemists' Society (AOCS) are typically based on this indirect approach.[1][2]

The choice between these methods depends on the available instrumentation, the specific analytical goals, and the required throughput.

Caption: High-level workflow for selecting an analytical strategy.

Indirect Analysis via GC-MS: Core Derivatization Workflows

The indirect determination of this compound is a multi-step process that first liberates the glycidol moiety from the fatty acid (caprylic acid), followed by the chemical derivatization of glycidol to a volatile compound suitable for GC-MS analysis.

Step 1: Liberation of Glycidol

The initial and critical step is the cleavage of the ester bond to release free glycidol. This is typically achieved through transesterification or hydrolysis.

-

Alkaline or Acidic Transesterification: Official methods often use chemical hydrolysis with alkaline catalysts (e.g., sodium methoxide) or acidic conditions.[1][7] These reactions must be carefully controlled to prevent side reactions or the degradation of the target analyte.[8]

-

Enzymatic Hydrolysis: A milder alternative involves the use of lipases, such as from Candida rugosa, to hydrolyze the ester bond.[8] This approach can reduce the formation of artifacts and shorten sample preparation time compared to lengthy chemical hydrolysis protocols.[8]

Step 2: Derivatization of Liberated Glycidol for GC-MS

Once glycidol is liberated, it must be derivatized. Two prominent methods are detailed below.

This approach, forming the basis of methods like AOCS Cd 29a-13, involves converting the epoxide group of glycidol into a brominated derivative, which is subsequently derivatized for GC-MS analysis.[2]

Caption: Workflow for the 3-MBPD derivatization method.

Experimental Protocol: 3-MBPD Conversion (based on AOCS Cd 29a-13) [2]

-

Sample Preparation: Weigh 0.1 g of the oil sample into a 10-mL glass tube.

-

Internal Standard: Add 100 µL of a suitable internal standard solution (e.g., deuterated glycidyl ester like C16:0-GE-d5).

-

Dissolution: Dissolve the sample in 2 mL of tetrahydrofuran (B95107) (THF).

-

Conversion Reaction: Add 30 µL of an acidic sodium bromide (NaBr) solution (e.g., 3.3 mg/mL NaBr in 5% H₂SO₄) to convert the glycidyl esters to 3-monobromo-1,2-propanediol esters (3-MBPDEs).

-

Incubation: Homogenize the mixture and incubate at 50°C for 15 minutes.

-

Hydrolysis & Derivatization: The protocol proceeds with hydrolysis of the 3-MBPDEs to 3-MBPD, followed by extraction and derivatization with a reagent like phenylboronic acid (PBA) prior to GC-MS injection.

This alternative method differentiates glycidyl esters from 3-MCPD esters by converting the glycidol moiety into a methoxy (B1213986) derivative through acidic alcoholysis.[9]

Caption: Workflow for the 3-MPD derivatization method.

Experimental Protocol: 3-MPD Conversion [9]

-

Ester Isolation: Isolate esters from the food sample using an appropriate extraction method.

-

Acidic Alcoholysis: Convert the glycidol moiety to 3-methoxypropane-1,2-diol (3-MPD) via acidic alcoholysis.

-

Transesterification: Perform a rapid transesterification at ambient temperature to cleave the fatty acid and liberate free 3-MPD.

-

Derivatization: Derivatize the resulting 3-MPD with a suitable agent (e.g., PBA) to form a volatile derivative.

-

Analysis: Analyze the final product using isotope dilution GC-MS.

Derivatization for Enhanced Liquid Chromatography (LC) Analysis

While direct LC-MS analysis of this compound is feasible, derivatization can be employed to enhance detection sensitivity, especially for LC-MS/MS. This involves tagging the analyte with a functional group that has high ionization efficiency.

Method: Derivatization with p-(dimethylamino)phenol

A novel approach uses p-(dimethylamino)phenol to react with the epoxide group of glycidol.[10] The added dimethylamine (B145610) group is readily ionized in an electrospray source, significantly improving the signal in LC-MS/MS analysis.[10] This derivatization is performed in an aqueous phase, making it robust against water content in samples, a common issue with traditional silylating agents used for GC.[10]

Caption: Workflow for derivatization to enhance LC-MS/MS sensitivity.

Experimental Protocol: p-(dimethylamino)phenol Derivatization [10]

-

Sample Extract: Obtain a cleaned aqueous extract containing free glycidol from the sample.

-

Reagent Addition: Mix 0.5 mL of the extract with 50 µL of a 100 mg/mL p-(dimethylamino)phenol solution in a reaction vial.

-

Incubation: Keep the mixture at 60°C for 6 hours to facilitate the reaction.

-

Analysis: The resulting stable derivative can be directly analyzed by HPLC-MS/MS.

Quantitative Data Summary

The performance of various analytical methods for glycidyl esters is summarized below. The data reflects the entire analytical procedure, including sample preparation, derivatization, and instrumental analysis.

Table 1: Performance of Indirect (GC-MS Based) Analytical Methods for Glycidyl Esters

| Method Description | Matrix | Analyte Form | LOD | LOQ | Recovery (%) | Precision (RSD/CV %) | Citation(s) |

|---|---|---|---|---|---|---|---|

| Lipase Hydrolysis & QuEChERS | Edible Oils | Glycidol | 0.02 mg/kg | 0.1 mg/kg | - | 5.4 - 7.2% | [8][11] |

| Microwave Extraction | Oils | Glycidol Ester | 0.03 mg/kg | 0.1 mg/kg | - | - | [1] |

| Microwave Extraction | Infant Formula | Glycidol Ester | 0.0008 mg/kg | 0.0025 mg/L | - | - | [1] |

| Acidic Alcoholysis (3-MPD) | Edible Oils/Fats | Glycidyl Ester | 65 µg/kg | - | 93 ± 13% | - | [9] |

| Acidic Alcoholysis (3-MPD) | Fat-rich Foodstuffs | Glycidyl Ester | 15 µg/kg | - | 88 ± 2% | - |[9] |

Table 2: Performance of Direct (LC-Based) Analytical Methods for Glycidyl Esters

| Method Description | Matrix | Analytes | LOD | LOQ | Recovery (%) | Precision (RSD/CV %) | Citation(s) |

|---|---|---|---|---|---|---|---|

| Double SPE & LC-MS | Edible Oils | 5 GE Species | - | 0.0045-0.012 µg/mL | 71.3 - 105.1% | 2.1 - 12.1% | [12] |

| UPLC-ELSD | Edible Oils | 5 GE Species | - | ~0.6 µg/g | 88.3 - 107.8% | ≤14% | [2] |

| Direct Injection LC-MS | Vegetable Oils | 7 GE Species | 2 - 8 ng/g | 10 - 30 ng/g | - | <10% |[6] |

Conclusion

The derivatization of this compound is a crucial step in its analytical determination, particularly for widely used GC-MS methods. The indirect approach, involving the liberation of glycidol followed by its conversion to a volatile derivative (such as a 3-MBPD or 3-MPD derivative), underpins several robust and official analytical methods. While direct LC-MS methods circumvent the need for derivatization, recent advancements show that derivatization can also be strategically employed in LC-MS/MS to significantly enhance detection sensitivity. The selection of an appropriate derivatization strategy depends on the matrix, available instrumentation, and the specific analytical requirements for accuracy, precision, and throughput.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector [mdpi.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 5. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 8. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]

- 9. Simultaneous determination and differentiation of glycidyl esters and 3-monochloropropane-1,2-diol (MCPD) esters in different foodstuffs by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new analytical method for the quantification of glycidol fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Reactions Involving Glycidyl Caprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of enzymatic reactions involving glycidyl (B131873) caprylate and related glycidyl esters. It covers key reaction types including enzymatic synthesis, kinetic resolution, hydrolysis, and ring-opening polymerization. The information presented is intended to be a valuable resource for researchers and professionals in the fields of biocatalysis, organic synthesis, and drug development.

Enzymatic Synthesis of Glycidyl Esters

The enzymatic synthesis of glycidyl esters, such as glycidyl caprylate, is predominantly achieved through the transesterification of glycidol (B123203) with an appropriate acyl donor, catalyzed by lipases. Lipases are versatile enzymes that can function in non-aqueous conditions, making them ideal for such syntheses.

Lipase-Catalyzed Transesterification

The synthesis often involves the reaction of racemic glycidol with a vinyl ester, where the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. Various lipases have been employed for this purpose, with Candida antarctica lipase (B570770) B (CALB) being one of the most effective. The use of ionic liquids and supercritical carbon dioxide (scCO₂) as reaction media has been explored to enhance reaction rates and enzyme stability.

A sustainable chemo-enzymatic process has been developed for the synthesis of glycidyl (meth)acrylate, achieving a 100% yield after 6 hours at 60°C in Sponge Like Ionic Liquids (SLILs)[1][2][3]. This highlights the potential for environmentally friendly production methods.

Table 1: Quantitative Data for Enzymatic Synthesis of Glycidyl Esters

| Lipase Source | Acyl Donor | Reaction Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Candida antarctica Lipase B (CALB) | Vinyl (meth)acrylate | Sponge Like Ionic Liquids (SLILs) | 60 | 6 | 100 | [1][2][3] |

| Candida antarctica (CALA and CALB), Mucor miehei (MML) | Vinyl alkyl esters | Ionic Liquids and scCO₂ | - | - | - | [4][5] |

Experimental Protocol: Lipase-Catalyzed Synthesis of Glycidyl (meth)acrylate

This protocol is based on the sustainable chemo-enzymatic synthesis described by Villa et al. (2021)[2].

Materials:

-

Glycidol

-

Vinyl (meth)acrylate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Sponge Like Ionic Liquids (SLILs)

-

Reaction vessel with temperature control and stirring

Procedure:

-

To the reaction vessel, add the Sponge Like Ionic Liquid (SLIL) to serve as the reaction medium.

-

Add glycidol and vinyl (meth)acrylate to the vessel. The molar ratio of the reactants should be optimized based on preliminary experiments.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.

-

Seal the reaction vessel and heat the mixture to 60°C with continuous stirring.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The reaction is considered complete when the conversion of the limiting reactant reaches its maximum, which in this case was reported to be 100% after 6 hours[1][2][3].

-

Upon completion, the product, glycidyl (meth)acrylate, can be isolated from the reaction medium through a cooling and centrifugation protocol, which allows for the separation of the product from the SLIL and the immobilized enzyme.

-

The biocatalyst and the SLIL can be recovered and reused for subsequent batches.

Kinetic Resolution of Racemic Glycidyl Esters

Enzymatic kinetic resolution is a widely used technique to obtain enantiomerically pure compounds. In the context of glycidyl esters, lipases can selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. This is particularly important in drug development, where often only one enantiomer of a chiral molecule is therapeutically active.

Commercial lipases from Candida antarctica and Mucor miehei have been shown to be R-stereoselective for the hydrolysis of glycidyl esters, with E values of 2.9 and 2.7, respectively[4]. In contrast, a Rhizopus oryzae lipase immobilized on octyl-agarose (B13739342) exhibited S-stereoselectivity (E (S/R) of 2) towards glycidyl butyrate[5].

Table 2: Quantitative Data for Kinetic Resolution of Glycidyl Esters

| Lipase Source | Substrate | Resolution Method | Enantioselectivity (E value) | Stereoselectivity | Reference |

| Candida antarctica | Glycidyl esters | Hydrolysis | 2.9 | R | [4] |

| Mucor miehei | Glycidyl esters | Hydrolysis | 2.7 | R | [4] |

| Rhizopus oryzae (immobilized) | Glycidyl butyrate | Hydrolysis | 2 (S/R) | S | [5] |

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Glycidic Ester

This protocol describes a general procedure for the kinetic resolution of a racemic glycidic ester via enzymatic hydrolysis.

Materials:

-

Racemic glycidic ester (e.g., rac-glycidyl caprylate)

-

Selected lipase (e.g., immobilized Candida antarctica lipase B)

-

A two-phase system: an aqueous buffer and a water-immiscible organic solvent (e.g., hexane, toluene)

-

pH control system (e.g., pH-stat or autotitrator)

-

Reaction vessel with temperature control and vigorous stirring

Procedure:

-

Prepare the aqueous phase by dissolving the enzyme preparation in a suitable buffer. The pH of the aqueous phase should be maintained at the optimum for the chosen enzyme, typically between 5 and 9[6].

-

Prepare the organic phase by dissolving the racemic glycidic ester in the selected organic solvent.

-

Combine the aqueous and organic phases in the reaction vessel. The volume ratio of the two phases should be optimized for efficient mass transfer.

-

Maintain the desired reaction temperature and provide vigorous stirring to ensure adequate mixing of the two phases.

-

Monitor the progress of the hydrolysis. Since the hydrolysis of the ester produces a carboxylic acid, the reaction can be monitored by the consumption of a base (e.g., NaOH) using a pH-stat to maintain a constant pH.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

-

After the reaction, separate the organic and aqueous phases.

-

The unreacted, enantiomerically enriched glycidic ester can be recovered from the organic phase.

-

The hydrolyzed, enantiomerically enriched glycidic acid can be recovered from the aqueous phase after acidification and extraction.

-

Determine the enantiomeric excess (ee) of the starting material and the product using chiral chromatography (e.g., chiral HPLC or GC).

Enzymatic Ring-Opening Polymerization (e-ROP)

Glycidyl esters can undergo enzymatic ring-opening polymerization (e-ROP) to produce polyglycerols, which are biocompatible and have numerous applications in the biomedical field. Lipases can catalyze the polymerization of the epoxide ring of glycidyl monomers.

The selective ring-opening polymerization of glycidyl butyrates has been reported as a convenient route for the controlled synthesis of polyglycerols[7]. This method allows for the production of well-defined poly(glycidyl ester)s with controlled molar mass and stereoregularity[7].

Reaction Mechanism

The proposed mechanism for the e-ROP of lactones, which can be extended to glycidyl esters, involves the formation of an enzyme-activated monomer, followed by chain propagation through the nucleophilic attack of the growing polymer chain on the activated monomer.

Experimental Protocol: Enzymatic Ring-Opening Polymerization of a Glycidyl Ester

This protocol provides a general methodology for the e-ROP of a glycidyl ester.

Materials:

-

Glycidyl ester monomer (e.g., this compound)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene, hexane) or solvent-free conditions

-

Reaction vessel equipped with a stirrer and inert atmosphere (e.g., nitrogen or argon)

-

Temperature control system

Procedure:

-

Dry the reaction vessel and charge it with the glycidyl ester monomer and the immobilized lipase under an inert atmosphere. If a solvent is used, add it at this stage.

-

Heat the reaction mixture to the desired temperature with continuous stirring. The optimal temperature will depend on the specific lipase and monomer.

-

Monitor the polymerization reaction over time. Samples can be withdrawn periodically to determine the monomer conversion (by GC or NMR) and the molecular weight and molecular weight distribution of the polymer (by gel permeation chromatography - GPC).

-

Once the desired monomer conversion or polymer molecular weight is achieved, stop the reaction by cooling the mixture and removing the immobilized enzyme by filtration.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting polymer can be purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or ethanol) followed by drying under vacuum.

-

Characterize the final polymer for its chemical structure (NMR, FTIR), thermal properties (DSC, TGA), and molecular weight (GPC).

Conclusion

Enzymatic reactions involving this compound and other glycidyl esters offer a powerful and versatile platform for the synthesis of valuable chiral building blocks and biocompatible polymers. The use of lipases in non-aqueous media enables highly selective transformations under mild reaction conditions. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and implement efficient biocatalytic processes for the synthesis and modification of these important compounds. The continued development of robust and highly selective enzymes, along with optimized reaction engineering, will further expand the applications of these enzymatic reactions in various industrial sectors.

References

- 1. Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies [digitum.um.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US5274300A - Enzymatic hydrolysis of glycidate esters in the presence of bisulfite anion - Google Patents [patents.google.com]

- 7. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis and Characterization of Glycidyl Caprylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Glycidyl (B131873) Caprylate and its derivatives. Glycidyl esters of fatty acids are versatile compounds with applications in various fields, including the development of novel drug delivery systems, biocompatible materials, and as intermediates in chemical synthesis. This document outlines detailed experimental protocols for their preparation via chemical and enzymatic routes, methods for their characterization, and presents representative data.

Introduction to Glycidyl Caprylate

This compound is an ester formed from caprylic acid (a medium-chain fatty acid) and glycidol. Its structure, containing a reactive epoxide ring, makes it a valuable building block for the synthesis of various derivatives. These derivatives are of interest in drug development for their potential to enhance the solubility and bioavailability of poorly water-soluble drugs.

Chemical Structure of this compound:

Synthesis of this compound Derivatives

Two primary methods for the synthesis of glycidyl esters are chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and is suitable for different applications.

Chemical Synthesis via Phase-Transfer Catalysis

Chemical synthesis of glycidyl esters can be efficiently achieved through the reaction of a fatty acid salt with epichlorohydrin (B41342) in the presence of a phase-transfer catalyst. This method allows for high yields and can be performed under relatively mild conditions.

Experimental Protocol:

-

Preparation of the Fatty Acid Salt: In a round-bottom flask, dissolve caprylic acid in a suitable organic solvent (e.g., toluene). Add an equimolar amount of a base (e.g., solid potassium hydroxide) and stir the mixture vigorously at room temperature for 1-2 hours to form the potassium caprylate salt.

-

Phase-Transfer Catalysis Reaction: To the suspension of potassium caprylate, add a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (typically 5-10 mol%).

-

Addition of Epichlorohydrin: Add an excess of epichlorohydrin (e.g., 2-3 molar equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 70-80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high selectivity. Lipases are commonly used to catalyze the esterification of fatty acids with glycidol.

Experimental Protocol:

-

Enzyme Preparation: Immobilized lipase (B570770) (e.g., Novozym 435, a lipase from Candida antarctica) is used as the catalyst.

-

Reactant Mixture: In a screw-capped vial, combine caprylic acid and glycidol. A slight excess of the fatty acid may be used to drive the reaction towards ester formation.

-

Solvent: The reaction can be performed in a solvent-free system or in an organic solvent like hexane (B92381) or tert-butanol (B103910) to reduce viscosity.

-

Reaction Conditions: Add the immobilized lipase to the reactant mixture (typically 5-10% by weight of the substrates). Incubate the mixture at a controlled temperature (e.g., 50-60°C) with constant shaking or stirring.

-

Monitoring and Work-up: Monitor the formation of this compound using TLC or gas chromatography (GC). Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme.

-

Purification: The enzyme can be washed with solvent and reused. The product mixture can be purified by removing the unreacted starting materials, for instance, by washing with a dilute basic solution to remove unreacted fatty acid, followed by drying and solvent evaporation.

Caption: Workflow for the enzymatic synthesis of this compound.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to identify the chemical shifts (δ), coupling constants (J), and integration values of the different protons and carbons in the molecule.

Representative Quantitative Data:

Due to the lack of specific published data for this compound, the following table presents expected chemical shift ranges for the characteristic protons and carbons based on the analysis of similar glycidyl esters and caprylate derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Caprylate Chain | ||

| CH₃ | 0.8 - 0.9 | 14.1 |

| -(CH₂)₅- | 1.2 - 1.4 | 22.6, 24.9, 29.0, 31.6 |

| -CH₂-COO- | 2.3 - 2.4 | 34.3 |

| C=O | - | 173.5 |

| Glycidyl Moiety | ||

| -O-CH₂- | 3.9 - 4.4 (dd) | 65.0 |

| -CH- (epoxide) | 3.1 - 3.2 (m) | 50.5 |

| -CH₂- (epoxide) | 2.6 - 2.8 (m) | 44.7 |

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1735 - 1750 |

| C-O (ester) | Stretching | 1150 - 1250 |

| C-O-C (epoxide) | Asymmetric Stretching | ~1250 |

| Epoxide Ring | Symmetric Stretching | ~915 and ~840 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Expected Fragmentation Pattern:

For this compound (Molecular Weight: 200.27 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Structure |

| 201 | [M+H]⁺ |

| 143 | [M - C₃H₅O]⁺ (Loss of glycidyl group) |

| 129 | [CH₃(CH₂)₆CO]⁺ (Acylium ion) |

| 57 | [C₃H₅O]⁺ (Glycidyl cation) |

Characterization Workflow

The overall workflow for the characterization of synthesized this compound is depicted below.

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound and its derivatives. Both chemical and enzymatic routes offer viable pathways for their preparation, with the choice of method depending on the desired scale, purity requirements, and environmental considerations. The characterization techniques outlined, including NMR, FTIR, and mass spectrometry, are essential for confirming the identity and purity of the synthesized products. The representative data and workflows presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration and application of these versatile compounds. Further research can focus on optimizing the synthesis protocols for specific derivatives and exploring their full potential in various applications, particularly in the design of advanced drug delivery systems.

Glycidyl Caprylate as a Reactive Diluent in Epoxy Resins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) caprylate, the glycidyl ester of caprylic acid, is a low-viscosity reactive diluent utilized to modify the properties of epoxy resin systems. Its incorporation into an epoxy formulation serves primarily to reduce viscosity, thereby improving handling characteristics and enabling higher filler loading. As a reactive diluent, glycidyl caprylate contains a glycidyl group that participates in the curing reaction with the epoxy resin and curing agent. This covalent bonding into the polymer network minimizes the negative impacts on thermomechanical properties often associated with non-reactive diluents.

This technical guide provides an in-depth overview of the role of this compound and similar long-chain glycidyl esters as reactive diluents in epoxy resins. Due to the limited publicly available data specifically for this compound, this document leverages data from structurally analogous long-chain alkyl glycidyl ethers and esters to provide a comprehensive understanding of its expected performance.

Core Concepts and Reaction Mechanism

Reactive diluents are formulated to lower the viscosity of high molecular weight epoxy resins, facilitating easier processing and application.[1][2] Glycidyl esters, such as this compound, are effective in this role.[3] The epoxy group of the glycidyl ester reacts with the curing agent, typically an amine or anhydride, in the same manner as the epoxy groups of the primary resin (e.g., Bisphenol A diglycidyl ether - DGEBA). This integration into the crosslinked network ensures that the diluent does not leach out over time, which can be a concern with non-reactive diluents.[1]

The general reaction involves the nucleophilic attack of the curing agent on the carbon atom of the oxirane ring of the glycidyl ester, leading to ring-opening and the formation of a covalent bond.

Impact on Epoxy Resin Properties

The addition of this compound or analogous long-chain glycidyl esters and ethers can significantly influence the viscosity, as well as the mechanical and thermal properties of the cured epoxy resin.

Viscosity Reduction

The primary function of this compound is to reduce the viscosity of the epoxy resin formulation. This effect is more pronounced at higher concentrations of the diluent. The long, flexible alkyl chain of caprylic acid contributes to a significant reduction in intermolecular forces within the resin mixture.

Table 1: Effect of Analogous Reactive Diluents on the Viscosity of Epoxy Resins

| Reactive Diluent | Base Epoxy Resin | Diluent Concentration (wt%) | Viscosity Reduction (%) | Reference |

| C12-C14 Alkyl Glycidyl Ether | DGEBA (EEW=188) | 15 | ~75 | [4] |

| Glycidyl Neodecanoate | Not Specified | Not Specified | Significantly reduces viscosity | [3] |

| Cardura™ E10P (Glycidyl Ester) | Bisphenol A/F Blends | Not Specified | Lowers viscosity | [5][6] |

Note: Data for this compound is not directly available and is inferred from analogous compounds.

Mechanical Properties

The incorporation of monofunctional reactive diluents like this compound can modify the mechanical properties of the cured epoxy. Generally, an increase in the concentration of such diluents can lead to a decrease in crosslink density, which may result in reduced tensile strength and modulus but an increase in flexibility and impact strength.[7]

Table 2: Effect of Analogous Reactive Diluents on Mechanical Properties of Cured Epoxy Resins

| Property | Reactive Diluent | Observation | Reference |

| Tensile Strength | C12-C14 Alkyl Glycidyl Ether | Decreases with increasing concentration | [4] |

| Flexural Strength | C12-C14 Alkyl Glycidyl Ether | Decreases with increasing concentration | [4] |

| Compressive Strength | C12-C14 Alkyl Glycidyl Ether | Decreases with increasing concentration | [4] |

| Impact Strength | Monofunctional Diluents | Generally increases | [7] |

| Flexibility | Monofunctional Diluents | Generally increases | [7] |

Note: Data for this compound is not directly available and is inferred from analogous compounds.

Thermal Properties

The thermal stability and glass transition temperature (Tg) of the cured epoxy can also be affected by the addition of this compound. A reduction in crosslink density typically leads to a lower Tg.

Table 3: Effect of Analogous Reactive Diluents on Thermal Properties of Cured Epoxy Resins

| Property | Reactive Diluent | Observation | Reference |

| Glass Transition Temperature (Tg) | C12-C14 Alkyl Glycidyl Ether | Decreases with increasing concentration | [4] |

| Heat Deflection Temperature (HDT) | C12-C14 Alkyl Glycidyl Ether | Decreases with increasing concentration | [4] |

Note: Data for this compound is not directly available and is inferred from analogous compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of glycidyl esters and the evaluation of their performance as reactive diluents in epoxy resins.

Synthesis of this compound

A common method for synthesizing glycidyl esters is the reaction of a carboxylic acid with epichlorohydrin (B41342) in the presence of a catalyst.[8]

Materials:

-

Caprylic acid

-

Epichlorohydrin

-

Catalyst (e.g., a quaternary ammonium (B1175870) salt or a chromium-based catalyst)[8][9]

-

Solvent (optional, e.g., toluene)

-

Sodium hydroxide (B78521) solution (for dehydrochlorination)

Procedure:

-

Charge a reaction vessel with caprylic acid, epichlorohydrin (in molar excess), and the catalyst.

-

Heat the mixture with stirring to the desired reaction temperature (typically 80-120°C) and maintain for several hours.

-

Monitor the reaction progress by measuring the acid value of the mixture.

-

Once the reaction is complete, cool the mixture.

-

Perform a dehydrochlorination step by adding a sodium hydroxide solution dropwise while maintaining a controlled temperature to form the glycidyl ester.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water to remove residual salts and base.

-

Remove the solvent and any unreacted epichlorohydrin under reduced pressure to obtain the purified this compound.

Formulation and Curing of Epoxy Resin

Materials:

-

Base epoxy resin (e.g., DGEBA)

-

This compound (as reactive diluent)

-

Curing agent (e.g., amine-based hardener)

Procedure:

-

Pre-condition the base epoxy resin, this compound, and curing agent to room temperature.

-

In a suitable container, weigh the desired amount of base epoxy resin.

-

Add the desired weight percentage of this compound to the resin and mix thoroughly until a homogeneous mixture is obtained.

-

Add the stoichiometric amount of the curing agent to the resin/diluent blend. The amount of curing agent should be calculated based on the epoxy equivalent weight (EEW) of both the base resin and the this compound.

-

Mix all components thoroughly for a specified time (e.g., 5 minutes) until the mixture is uniform.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Pour the mixture into molds appropriate for the desired mechanical testing.

-

Cure the samples according to the manufacturer's recommendations for the curing agent (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature).

Characterization of Cured Epoxy Resin

Viscosity Measurement:

-

Measure the viscosity of the uncured resin/diluent blends using a rotational viscometer at a constant temperature (e.g., 25°C).

Mechanical Testing:

-

Tensile Strength and Modulus: Perform tensile tests on dog-bone shaped specimens according to ASTM D638.

-

Flexural Strength and Modulus: Conduct three-point bending tests on rectangular specimens according to ASTM D790.

-

Compressive Strength: Test cylindrical or cubical specimens according to ASTM D695.

-

Impact Strength: Determine the Izod or Charpy impact strength of notched specimens according to ASTM D256.

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured samples.

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the cured material.

-

Dynamic Mechanical Analysis (DMA): Measure the storage modulus, loss modulus, and tan delta as a function of temperature to determine the Tg and other thermomechanical properties.

Conclusion

This compound, as a long-chain glycidyl ester, is a promising reactive diluent for epoxy resins. It effectively reduces the viscosity of epoxy formulations, which can improve processability and allow for higher filler content. While its incorporation may lead to a reduction in some mechanical and thermal properties due to a decrease in crosslink density, it can also enhance flexibility and impact resistance. The extent of these effects is dependent on the concentration of the diluent used. For applications where low viscosity is critical and a slight trade-off in thermomechanical properties is acceptable, this compound presents a viable option. Further empirical studies are necessary to fully characterize the specific performance of this compound in various epoxy systems.

References

- 1. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]

- 2. specialchem.com [specialchem.com]

- 3. nbinno.com [nbinno.com]

- 4. freemansupply.com [freemansupply.com]

- 5. samchemprasandha.com [samchemprasandha.com]

- 6. amazontele.com [amazontele.com]

- 7. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Synthesis of glycidyl esters | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biocatalytic Synthesis of Glycidyl Caprylate Using Lipases

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of glycidyl (B131873) caprylate, a valuable chiral building block in the pharmaceutical and fine chemical industries, offers a green and highly selective alternative to traditional chemical methods. This technical guide provides a comprehensive overview of the synthesis of glycidyl caprylate utilizing lipases as biocatalysts, with a focus on experimental protocols and process optimization.

Introduction

Glycidyl esters are important intermediates in the synthesis of various pharmaceuticals and specialty chemicals due to their reactive epoxide and ester functionalities. The use of lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) for their synthesis is advantageous due to the mild reaction conditions, high chemo-, regio-, and enantioselectivity, and the reduction of waste products.[1][2] Lipases can catalyze esterification, transesterification, and aminolysis reactions in both aqueous and non-aqueous media.[2] The focus of this guide is on the transesterification reaction between a caprylate donor and glycidol (B123203), catalyzed by an immobilized lipase (B570770), typically Candida antarctica lipase B (CALB), commercially available as Novozym® 435.[3][4]

Reaction Principle

The core reaction is a transesterification (or alcoholysis) where glycidol acts as the alcohol and a caprylic acid ester (e.g., vinyl caprylate or ethyl caprylate) serves as the acyl donor. Alternatively, direct esterification of glycidol with caprylic acid can be employed. The general mechanism for lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi mechanism.[2]

Quantitative Data from Lipase-Catalyzed Ester Synthesis

The following tables summarize typical quantitative data for the synthesis of caprylate esters using lipases, which can be extrapolated for the synthesis of this compound.

Table 1: Optimization of Reaction Parameters for Nonyl Caprylate Synthesis using Novozym® 435

| Parameter | Range Studied | Optimal Value | Predicted Yield (%) | Actual Yield (%) |

| Reaction Time (hours) | 3 - 8 | 6.6 | 91.33 | 90.91 |

| Temperature (°C) | 30 - 50 | 30.08 | 91.33 | 90.91 |

| Enzyme Amount (% w/w) | 10 - 20 | 20 | 91.33 | 90.91 |

| Shaking Speed (rpm) | 100 - 200 | 128.7 | 91.33 | 90.91 |

| Data adapted from a study on the optimization of nonyl caprylate synthesis.[5] |

Table 2: Influence of Reaction Parameters on the Synthesis of Monoacylglycerols from Caprylic Acid

| Parameter | Condition | Fatty Acid Conversion (%) |

| Temperature | 50°C | >90 |

| 65°C | >90 | |

| Enzyme Loading | 0.75 wt% (of fatty acid) | >90 |

| Molar Ratio | 1:1 (Glycerol:Caprylic Acid) | >90 |

| Water Removal | Molecular Sieves | >90 |

| N2 Stripping | >90 | |

| Data adapted from a solvent-free synthesis of monoacylglycerols from caprylic acid.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments in the biocatalytic synthesis of this compound.

1. Immobilization of Candida antarctica Lipase B (CALB)

While commercially available immobilized CALB (Novozym® 435) is widely used, custom immobilization can also be performed.[3][4]

-

Support Material: Epoxy-activated macroporous poly(methyl methacrylate) beads or similar hydrophobic resins.[7][8]

-

Protocol:

-

Prepare a solution of CALB in a phosphate (B84403) buffer (e.g., 10 mM, pH 8.0).[9]

-

Add the support material to the enzyme solution.

-

Incubate at a controlled temperature (e.g., 20°C) with gentle shaking for a specified duration (e.g., 24 hours).[9]

-

After incubation, filter the immobilized enzyme and wash with buffer solution, followed by a solvent like isopropyl alcohol to remove excess water.[9]

-

Dry the immobilized lipase at room temperature before use.[9]

-

2. Enzymatic Synthesis of this compound (Transesterification)

This protocol is for a solvent-free system, which offers advantages such as higher substrate concentration and volumetric productivity.[6]

-

Materials:

-

Immobilized lipase (e.g., Novozym® 435)

-

Glycidol

-

Caprylic acid ester (e.g., vinyl caprylate or ethyl caprylate)

-

Molecular sieves (for water removal in case of direct esterification)[6]

-

-

Procedure:

-

In a screw-capped vial or a small reactor, combine glycidol and the caprylic acid ester at a desired molar ratio (e.g., 1:1 to 1:5).

-

Add the immobilized lipase. The enzyme loading is typically between 5% and 20% of the total substrate weight.[5][10]

-